molecular formula C6H11ClN4 B1471403 2-(pyrrolidin-3-yl)-2H-1,2,3-triazole hydrochloride CAS No. 1864058-12-7

2-(pyrrolidin-3-yl)-2H-1,2,3-triazole hydrochloride

Cat. No.: B1471403
CAS No.: 1864058-12-7
M. Wt: 174.63 g/mol
InChI Key: AJUNMQHTPPNWTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The molecule “2-(pyrrolidin-3-yl)-2H-1,2,3-triazole hydrochloride” is a hydrochloride salt of a compound that contains a pyrrolidine ring and a 1,2,3-triazole ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and 1,2,3-triazole is a five-membered ring with two carbon atoms and three nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “this compound” would likely show the pyrrolidine and 1,2,3-triazole rings connected by a two-carbon chain. The exact structure would depend on the positions of these rings on the chain .


Chemical Reactions Analysis

The reactivity of “this compound” would depend on the specific functional groups present in the molecule. Pyrrolidines can participate in a variety of reactions, including substitutions and ring-opening reactions . Triazoles are generally stable but can participate in reactions with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on the exact structure of the molecule. Generally, hydrochloride salts are solid and highly soluble in water .

Scientific Research Applications

Triazole Derivatives in Drug Discovery

Triazole derivatives, including 2-(pyrrolidin-3-yl)-2H-1,2,3-triazole hydrochloride, have been the focus of extensive research due to their broad spectrum of biological activities. These compounds have been explored for their potential in developing new drugs with diverse therapeutic effects. The versatility of the triazole ring allows for structural variations, leading to compounds with anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The preparation of these derivatives highlights the ongoing need for more efficient, sustainable, and green chemistry approaches in drug synthesis. Researchers emphasize the urgency in discovering prototypes against resistant bacteria and for neglected diseases affecting humanity's vulnerable populations (Ferreira et al., 2013).

Eco-friendly Synthesis Methods

Recent advancements in triazole synthesis emphasize eco-friendly procedures, particularly the copper-catalyzed Azide-alkyne Cycloaddition (CuAAC). These methods have gained attention for their environmental benefits, including reduced reaction times, higher yields, and simpler work-up processes compared to classical methods. Eco-friendly catalysts such as water extract of banana and eggshell powder are explored for their efficiency and recoverability, highlighting the application of triazole derivatives in sustainable drug synthesis and industrial applications (de Souza et al., 2019).

Antimicrobial Applications

The fight against bacterial pathogens like Staphylococcus aureus has led to the exploration of 1,2,3-triazole and 1,2,4-triazole-containing hybrids as potent antimicrobial agents. These compounds have been studied for their dual or multiple mechanisms of action against bacteria, showcasing the potential of triazole derivatives in addressing antibiotic resistance and developing new antibacterial agents (Li & Zhang, 2021).

Corrosion Inhibition for Metal Surfaces

The application of 1,2,3-triazole derivatives extends beyond pharmaceuticals to materials science, where they serve as corrosion inhibitors for various metals and alloys. These derivatives, particularly 1,4-disubstituted 1,2,3-triazoles, are recognized for their non-toxicity, environmental friendliness, and effectiveness in protecting metal surfaces in aggressive media. The electrochemical impedance spectroscopy (EIS) parameters have demonstrated the efficiency of triazoles in preventing corrosion, contributing to the development of safer and more sustainable materials (Hrimla et al., 2021).

Anticancer Research

Triazole-containing hybrids have been identified as promising candidates in anticancer research. The structural diversity and potential for hybridization with other pharmacophores make these compounds suitable for designing novel anticancer agents with targeted mechanisms of action. The exploration of triazole derivatives in cancer treatment underlines their significance in drug discovery, offering new avenues for developing therapies with improved efficacy and safety profiles (Xu et al., 2019).

Mechanism of Action

The mechanism of action would depend on the biological target of “2-(pyrrolidin-3-yl)-2H-1,2,3-triazole hydrochloride”. Both pyrrolidines and triazoles are found in various biologically active compounds .

Safety and Hazards

The safety and hazards of “2-(pyrrolidin-3-yl)-2H-1,2,3-triazole hydrochloride” would depend on the exact structure and properties of the compound. It’s important to handle all chemical compounds with appropriate safety measures .

Future Directions

The future directions in the study of “2-(pyrrolidin-3-yl)-2H-1,2,3-triazole hydrochloride” would likely involve further exploration of its synthesis, properties, and potential applications. Pyrrolidine and triazole derivatives are areas of active research due to their presence in many biologically active compounds .

Properties

IUPAC Name

2-pyrrolidin-3-yltriazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.ClH/c1-2-7-5-6(1)10-8-3-4-9-10;/h3-4,6-7H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUNMQHTPPNWTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2N=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(pyrrolidin-3-yl)-2H-1,2,3-triazole hydrochloride
Reactant of Route 2
2-(pyrrolidin-3-yl)-2H-1,2,3-triazole hydrochloride
Reactant of Route 3
2-(pyrrolidin-3-yl)-2H-1,2,3-triazole hydrochloride
Reactant of Route 4
2-(pyrrolidin-3-yl)-2H-1,2,3-triazole hydrochloride
Reactant of Route 5
2-(pyrrolidin-3-yl)-2H-1,2,3-triazole hydrochloride
Reactant of Route 6
2-(pyrrolidin-3-yl)-2H-1,2,3-triazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.